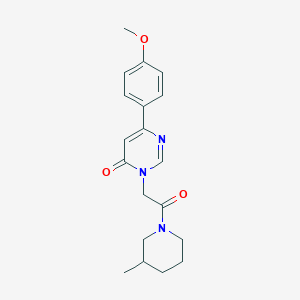

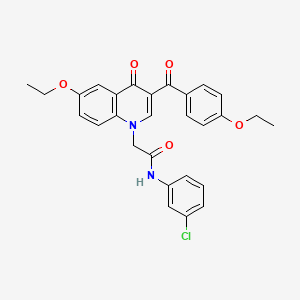

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative, which has been shown to possess various biological activities that make it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Decontamination and Antidotal Efficacy

Studies have shown the efficacy of decontamination and antidotal treatments in cases of percutaneous poisoning with highly toxic organophosphates. For instance, the use of certain oxime compounds in combination with atropine and diazepam has been evaluated for their protective effects against poisoning, highlighting the critical need for effective therapeutic approaches in such cases (Knez˘ević & Tadić, 1994).

Estrogenic Activity and Reproductive Toxicity

Research into chemicals with estrogenic activity, like Methoxychlor, has brought attention to their potential hazards on development and reproduction. Methoxychlor has shown proestrogenic activity and its metabolism in vivo highlights the critical need to understand the impact of environmental estrogens on human health (Cummings, 1997).

DNA Binding and Drug Design

The binding of synthetic dyes like Hoechst 33258 to the minor groove of double-stranded B-DNA showcases the role of pyrimidine derivatives in drug design, particularly as fluorescent DNA stains and potential radioprotectors or topoisomerase inhibitors (Issar & Kakkar, 2013).

Anti-inflammatory Effects and Synthesis

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory properties. Research summarizes developments in their synthesis, effects, and structure-activity relationships, providing valuable insights for the development of new anti-inflammatory agents (Rashid et al., 2021).

Antioxidant Activity Determination

Analytical methods used in determining antioxidant activity of compounds, including pyrimidine derivatives, have been reviewed. These methods are crucial for understanding the antioxidant potential of compounds in various applications (Munteanu & Apetrei, 2021).

Optoelectronic Materials Development

The incorporation of pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials, highlighting the role of pyrimidine derivatives in developing materials for organic light-emitting diodes and other electronic devices, showcases the diverse applications of pyrimidine derivatives beyond the pharmaceutical realm (Lipunova et al., 2018).

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-4-3-9-21(11-14)19(24)12-22-13-20-17(10-18(22)23)15-5-7-16(25-2)8-6-15/h5-8,10,13-14H,3-4,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMLBKZJTIJDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2532194.png)

![Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2532196.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)

![3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2532203.png)

![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)

![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)